molecular formula C28H36FeO2P2 B12061922 (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine

Cat. No.: B12061922
M. Wt: 522.4 g/mol
InChI Key: CVBADLBJGBTJDF-ZEECNFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine is an organophosphine compound that features a ferrocene backbone. Organophosphine compounds are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry, particularly in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine typically involves the following steps:

    Formation of the ferrocene backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of phosphine groups: The di(2-furyl)phosphino and di-tertbutylphosphine groups are introduced through nucleophilic substitution reactions.

    Chiral resolution: The compound is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphine groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and metal halides are common reagents.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.

    Coordination Chemistry: It forms complexes with various metals, which are studied for their unique properties.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery.

Medicine

    Drug Development: Its derivatives are explored for potential therapeutic applications.

Industry

    Material Science: The compound is used in the development of new materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphine ligand.

    Di-tert-butylphosphine: Another common ligand with similar steric properties.

Uniqueness

®-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine is unique due to its chiral ferrocene backbone and the presence of both di(2-furyl)phosphino and di-tertbutylphosphine groups, which provide a unique combination of electronic and steric properties.

Properties

Molecular Formula

C28H36FeO2P2

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m1../s1

InChI Key

CVBADLBJGBTJDF-ZEECNFPPSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.